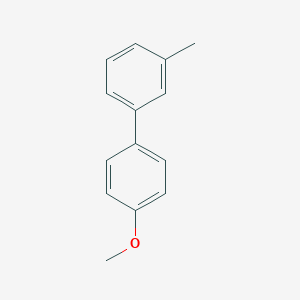

4-Methoxy-3'-methylbiphenyl

Übersicht

Beschreibung

Curdlan is an exopolysaccharide, specifically a homopolysaccharide, composed entirely of glucose molecules linked by β-1,3-glycosidic bonds . It is a high-molecular-weight polymer that forms elastic gels upon heating in aqueous suspension . Curdlan was first isolated in 1962 by Harada and his colleagues from the bacterium Alcaligenes faecalis var myxogenes . It has gained significant attention due to its unique physicochemical properties and its applications in various industries, including food, pharmaceuticals, and biotechnology .

Vorbereitungsmethoden

Curdlan wird hauptsächlich durch mikrobielle Fermentation hergestellt. Das Bakterium Alcaligenes faecalis var myxogenes wird üblicherweise für seine Produktion verwendet . Der Produktionsprozess beinhaltet die Submersfermentation, bei der die Bakterien in einem nährstoffreichen Medium kultiviert werden. Eine vorläufige Screening von Curdlan-produzierenden Mikroorganismen erfolgt unter Verwendung von Anilinblau-Medien . Um die Ausbeute zu verbessern, werden verschiedene Optimierungstechniken wie Plackett-Burman-Design und Response-Surface-Methodologie eingesetzt .

Die industrielle Produktion von Curdlan umfasst die folgenden Schritte:

Fermentation: Der ausgewählte Mikroorganismus wird in einem Bioreaktor unter kontrollierten Bedingungen kultiviert.

Ernte: Die Biomasse wird geerntet und das Curdlan extrahiert.

Reinigung: Das extrahierte Curdlan wird mit Techniken wie Zentrifugation und Filtration gereinigt.

Trocknung: Das gereinigte Curdlan wird getrocknet, um eine Pulverform zu erhalten.

Analyse Chemischer Reaktionen

Curdlan durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Einige gängige Reaktionen umfassen:

Substitution: Curdlan kann Substitutionsreaktionen eingehen, um Derivate wie Carboxymethyl-Curdlan und Sulfatiertes Curdlan zu bilden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Curdlan-Derivate mit veränderten physikalisch-chemischen Eigenschaften, die für bestimmte Anwendungen verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methoxy-3'-methylbiphenyl serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural versatility allows for modifications that lead to various derivatives with enhanced properties.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an alternative antimicrobial agent.

- Anti-inflammatory Effects : In vivo studies demonstrate significant reductions in inflammatory markers in animal models treated with this compound, suggesting its applicability in treating inflammatory diseases.

Material Science

The compound is also explored in material science, particularly in the development of:

- Liquid Crystals : Due to its rigid biphenyl structure, it can be used as a precursor for liquid crystal materials, which are essential in display technologies.

- Organic Electronics : Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors .

Case Study on Anti-inflammatory Effects

A study conducted on a rat model of arthritis demonstrated that treatment with this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls. This supports its potential therapeutic role in managing inflammatory conditions.

Case Study on Antimicrobial Efficacy

Another investigation assessed the compound's effectiveness against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics, underscoring its potential as a novel antimicrobial agent.

Wirkmechanismus

Curdlan exerts its effects through various molecular mechanisms. One of the primary mechanisms involves the activation of the dectin-1 receptor on immune cells . This activation triggers a signaling cascade involving spleen tyrosine kinase (Syk), CARD9, and ERK pathways, leading to the modulation of immune responses . Curdlan’s ability to form gels and its unique physicochemical properties also contribute to its functionality in various applications .

Vergleich Mit ähnlichen Verbindungen

Curdlan wird oft mit anderen Polysacchariden wie Xanthan, Levan und Pullulan verglichen . Während all diese Polysaccharide einzigartige Eigenschaften besitzen, sticht Curdlan durch seine Fähigkeit hervor, beim Erhitzen elastische Gele zu bilden, und sein hohes Molekulargewicht . Darüber hinaus unterscheidet sich die β-1,3-glykosidische Verknüpfung von Curdlan von den Verknüpfungen, die in anderen Polysacchariden gefunden werden, was zu seinen einzigartigen Eigenschaften beiträgt .

Ähnliche Verbindungen

Xanthan: Ein Polysaccharid, das als Verdickungsmittel in der Lebensmittel- und Industrieproduktion verwendet wird.

Levan: Ein Fructan-Polysaccharid mit Anwendungen in der Lebensmittel- und Pharmaindustrie.

Pullulan: Ein Polysaccharid, das in Lebensmittelverpackungen und als filmbildendes Mittel verwendet wird.

Die einzigartigen Eigenschaften von Curdlan und seine vielfältigen Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.

Biologische Aktivität

4-Methoxy-3'-methylbiphenyl is an organic compound belonging to the biphenyl family, characterized by a methoxy group at the 4-position and a methyl group at the 3'-position. Its molecular formula is C15H14O, and it has garnered attention for its potential biological activities, although comprehensive studies remain limited. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and comparative analyses with similar compounds.

Molecular Structure:

- Formula: C15H14O

- Molecular Weight: 226.27 g/mol

Functional Groups:

- Methoxy group (-OCH₃)

- Methyl group (-CH₃)

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific data on its efficacy is sparse.

- Enzyme Modulation: The compound has been investigated for its ability to influence enzyme activity, potentially affecting metabolic pathways within cells.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. The methoxy and methyl groups can influence the compound's electronic properties, enhancing its binding affinity to various proteins and enzymes. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of biphenyl derivatives, including this compound. Although direct evidence for this specific compound was limited, related biphenyl derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting a potential for further investigation into this compound's properties .

Enzyme Interaction Studies

Research has indicated that biphenyl compounds can modulate enzyme activity. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in cancer progression. While direct studies on this compound are lacking, its structural similarities to known enzyme inhibitors warrant further exploration into its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 4-Methoxy-3-methylbiphenyl | Methoxy at 4-position; Methyl at 3' | Potential anticancer activity |

| 3'-Methoxy-4'-methylbiphenyl | Methoxy at 3'; Methyl at 4' | Anti-inflammatory effects reported |

| 4-Methoxyphenylboronic acid | Boronic acid derivative | Known for enzyme inhibition properties |

Eigenschaften

IUPAC Name |

1-methoxy-4-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEFXSPLFJLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374855 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17171-17-4 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.